molecular formula C7H8BrNO2 B8014762 2-[(6-Bromo-3-pyridinyl)oxy]ethanol

2-[(6-Bromo-3-pyridinyl)oxy]ethanol

Cat. No.: B8014762
M. Wt: 218.05 g/mol
InChI Key: WNSJUFSJUZSGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Bromo-3-pyridinyl)oxy]ethanol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6-position and an ethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromo-3-pyridinyl)oxy]ethanol typically involves the reaction of 6-bromo-3-pyridinol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is usually achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromo-3-pyridinyl)oxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic or neutral conditions.

Major Products

    Oxidation: 6-Bromo-3-pyridinecarboxaldehyde or 6-bromo-3-pyridinecarboxylic acid.

    Reduction: 2-[(3-Pyridinyl)oxy]ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-Bromo-3-pyridinyl)oxy]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-[(6-Bromo-3-pyridinyl)oxy]ethanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Pyridinyl)oxy]ethanol: Lacks the bromine atom, resulting in different reactivity and binding properties.

    6-Bromo-3-pyridinol: Lacks the ethoxy group, affecting its solubility and chemical behavior.

    2-[(6-Chloro-3-pyridinyl)oxy]ethanol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.

Uniqueness

2-[(6-Bromo-3-pyridinyl)oxy]ethanol is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the ethoxy group improves its solubility and potential for hydrogen bonding.

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSJUFSJUZSGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.